molecular formula C7H6BClF3K B13476373 Potassium (3-(chloromethyl)phenyl)trifluoroborate

Potassium (3-(chloromethyl)phenyl)trifluoroborate

Cat. No.: B13476373
M. Wt: 232.48 g/mol
InChI Key: XCAYJGVOBHJDKV-UHFFFAOYSA-N
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Description

Potassium (3-(chloromethyl)phenyl)trifluoroborate is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-(chloromethyl)phenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of boronic acids with potassium bifluoride. This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts . Another method involves the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoroborates often involves large-scale hydroboration reactions followed by purification processes to ensure the stability and purity of the final product. The use of robust and scalable reaction conditions is crucial to meet the demands of industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(chloromethyl)phenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Potassium (3-(chloromethyl)phenyl)trifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

Properties

Molecular Formula

C7H6BClF3K

Molecular Weight

232.48 g/mol

IUPAC Name

potassium;[3-(chloromethyl)phenyl]-trifluoroboranuide

InChI

InChI=1S/C7H6BClF3.K/c9-5-6-2-1-3-7(4-6)8(10,11)12;/h1-4H,5H2;/q-1;+1

InChI Key

XCAYJGVOBHJDKV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)CCl)(F)(F)F.[K+]

Origin of Product

United States

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